molecular formula C28H27N5O3 B11418712 N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11418712
M. Wt: 481.5 g/mol
InChI Key: XKVWFEFAXJZUHT-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound with a unique structure that includes a triazoloquinazoline core

Preparation Methods

The synthesis of N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenylmethyl group: This step often involves a nucleophilic substitution reaction where the methoxyphenylmethyl group is introduced to the core structure.

    Final assembly: The final step involves the coupling of the triazoloquinazoline core with the propanamide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Biology: The compound is used in biological studies to understand its interaction with various biological targets and pathways.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a drug candidate.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can be compared with other similar compounds, such as:

The uniqueness of N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide lies in its specific substituents and the resulting biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C28H27N5O3/c1-36-24-14-8-5-11-21(24)19-29-26(34)16-15-25-30-31-28-32(18-17-20-9-3-2-4-10-20)27(35)22-12-6-7-13-23(22)33(25)28/h2-14H,15-19H2,1H3,(H,29,34)

InChI Key

XKVWFEFAXJZUHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

Origin of Product

United States

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